Methyl 4-methoxy-2-oxobut-3-enoate
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Overview
Description
Methyl 4-methoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C6H8O4 It is a derivative of butenoic acid and features a methoxy group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methoxy-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the reaction of methyl pyruvate with electron-rich aldehydes in the presence of molecular iodine as a catalyst . This method yields the compound in moderate to good yields under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-methoxy-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-2-oxobut-3-enoate involves its reactivity with various nucleophiles and electrophiles. The ester and methoxy groups can participate in a range of chemical reactions, making the compound versatile in synthetic applications. Molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxobut-3-enoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methyl 4-methoxyacetoacetate: Similar structure but with different reactivity due to the presence of an additional keto group.
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate: Contains a phenyl group, which alters its chemical properties and applications.
Uniqueness
Methyl 4-methoxy-2-oxobut-3-enoate is unique due to the presence of both a methoxy group and an ester functional group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it valuable in various fields of research and industry.
Properties
CAS No. |
114908-17-7 |
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Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
methyl 4-methoxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C6H8O4/c1-9-4-3-5(7)6(8)10-2/h3-4H,1-2H3 |
InChI Key |
ULVZASULKYKRBU-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC(=O)C(=O)OC |
Origin of Product |
United States |
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